3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

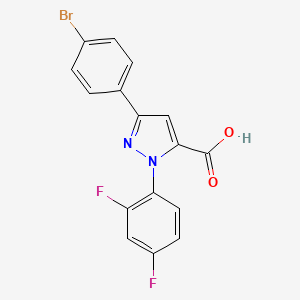

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a bromophenyl group at position 3, a 2,4-difluorophenyl group at position 1, and a carboxylic acid moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF2N2O2/c17-10-3-1-9(2-4-10)13-8-15(16(22)23)21(20-13)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZONOAVSQSPEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396505 | |

| Record name | 5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-70-8 | |

| Record name | 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that pyrazole derivatives can act as anti-inflammatory, analgesic, and antimicrobial agents.

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, a related compound was found to exhibit significant COX-2 inhibitory activity, suggesting that 3-(4-bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid may have similar properties .

- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. The presence of bromine and fluorine substituents enhances the lipophilicity and bioactivity of these compounds, potentially leading to increased efficacy against bacterial strains .

Material Science Applications

The unique electronic properties of pyrazole derivatives make them suitable candidates for applications in material science.

- Organic Light Emitting Diodes (OLEDs) : Research has indicated that pyrazole compounds can be used as emissive materials in OLEDs due to their ability to stabilize charge carriers and emit light efficiently. The incorporation of halogen atoms (like bromine and fluorine) can improve the thermal stability and photophysical properties of the materials .

- Coordination Chemistry : Pyrazole derivatives are often used as ligands in coordination chemistry. Their ability to form stable complexes with transition metals opens avenues for developing catalysts for organic reactions .

Agricultural Chemistry Applications

The compound's potential as a pesticide or herbicide is also being explored.

- Herbicidal Activity : Preliminary studies suggest that pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation. This property can be harnessed to develop new herbicides that target unwanted vegetation without affecting crops .

Case Studies

Several studies have documented the synthesis and application of pyrazole derivatives:

- A study published in Pharmaceutical Chemistry Journal detailed the synthesis of various pyrazole derivatives and their evaluation for anti-inflammatory activity, highlighting the promising results obtained with compounds structurally related to this compound .

- Another research article focused on the use of pyrazole-based ligands in catalysis, demonstrating their effectiveness in facilitating organic transformations under mild conditions .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

Key Observations :

- Halogenation : The target compound’s 2,4-difluorophenyl group contrasts with chlorine-rich analogs (e.g., ), which may enhance lipophilicity and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Key Observations :

Table 3: Reported Bioactivities of Analogous Pyrazole Derivatives

Key Observations :

- The target compound’s lack of direct bioactivity data necessitates extrapolation from analogs. Fluorine and bromine substituents are associated with enhanced binding to hydrophobic enzyme pockets in related compounds .

- Carboxylic acid groups (as in the target) often improve interactions with polar residues in biological targets compared to aldehydes or esters .

Biological Activity

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their ability to act as scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from suitable precursors. The compound can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been reported to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

- Efficacy : In vitro studies demonstrated that this pyrazole derivative significantly reduces cell viability at micromolar concentrations, with IC50 values comparable to standard chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity :

- Experimental Models : In vivo models of inflammation, such as carrageenan-induced paw edema in rats, have shown that the compound effectively reduces swelling and pain.

- Biomarkers : The anti-inflammatory effects are associated with a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A series of pyrazole derivatives were tested against multiple cancer types, revealing that compounds with bromine and fluorine substitutions exhibited enhanced activity against lung and colorectal cancers .

- Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects of various pyrazole compounds, with some derivatives showing significant inhibition of inflammatory markers in vitro .

Data Summary

Q & A

Q. What are the key synthetic routes for 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, and how can yield and purity be optimized?

The compound is typically synthesized via multi-step protocols involving cyclocondensation, oxidation, and functionalization. A common approach involves:

- Cyclocondensation : Reacting substituted hydrazines with β-keto esters or diketones to form the pyrazole core .

- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethyl acetate) to isolate pure product . Critical parameters include stoichiometric control of aryl substituents, reaction temperature (often 80–120°C), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the pyrazole C-5 proton typically appears as a singlet near δ 6.5–7.5 ppm .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and pyrazole ring vibrations (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction (SC-XRD) resolve molecular conformation and intermolecular interactions in this compound?

SC-XRD involves:

- Crystal Growth : Slow evaporation of ethyl acetate or DMSO solutions to obtain diffraction-quality crystals .

- Data Collection : Using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–295 K .

- Structure Refinement : Software like SHELX refines bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrazole and aryl rings (e.g., 3.29° for bromophenyl) reveal steric effects .

- Intermolecular Interactions : Hydrogen bonds (e.g., O–H···N) and π-π stacking stabilize the crystal lattice .

Q. How can Density Functional Theory (DFT) complement experimental data in understanding electronic properties?

- Molecular Geometry Optimization : DFT (e.g., B3LYP/6-311G**) calculates equilibrium geometries, which align with SC-XRD data (mean deviation <0.01 Å) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; lower gaps (e.g., ~3.5 eV) suggest potential for charge-transfer interactions .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites, such as the carboxylic acid group for hydrogen bonding .

Q. How should researchers interpret negative bioactivity results despite structural similarities to active pyrazole derivatives?

- Target Selectivity : The compound may lack key pharmacophores (e.g., trifluoromethyl groups) required for binding to enzymes like carbonic anhydrase .

- Solubility and Permeability : The carboxylic acid group may reduce cell membrane penetration; ester prodrugs could improve bioavailability .

- Assay Conditions : Negative results in cancer cell lines (e.g., MCF-7) may arise from incorrect concentration ranges or incubation times .

Q. How can contradictions between spectroscopic data and expected molecular structure be resolved?

- Multi-Technique Validation : Cross-validate NMR and IR with SC-XRD to confirm substituent positions .

- Isotopic Labeling : Use N-labeled analogs to resolve ambiguous pyrazole ring signals in NMR .

- Dynamic Effects : Variable-temperature NMR can distinguish conformational isomers (e.g., hindered rotation of aryl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.